Bis(ethylenediamine)(mercurictetrathiocyanato)iron

Description

Properties

CAS No. |

80732-92-9 |

|---|---|

Molecular Formula |

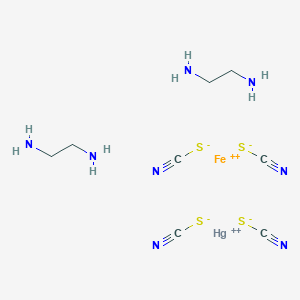

C8H16FeHgN8S4 |

Molecular Weight |

609.0 g/mol |

IUPAC Name |

ethane-1,2-diamine;iron(2+);mercury(2+);tetrathiocyanate |

InChI |

InChI=1S/2C2H8N2.4CHNS.Fe.Hg/c2*3-1-2-4;4*2-1-3;;/h2*1-4H2;4*3H;;/q;;;;;;2*+2/p-4 |

InChI Key |

RQQPPLIHFSWIEP-UHFFFAOYSA-J |

Canonical SMILES |

C(CN)N.C(CN)N.C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[Fe+2].[Hg+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(ethylenediamine)(mercurictetrathiocyanato)iron typically involves the reaction of iron salts with ethylenediamine and mercurictetrathiocyanato ligands under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH of the solution is carefully monitored to ensure the proper formation of the complex. The reaction mixture is then subjected to stirring and heating to facilitate the coordination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Bis(ethylenediamine)(mercurictetrathiocyanato)iron undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under certain conditions, leading to the formation of higher oxidation state species.

Reduction: It can also undergo reduction reactions, where the iron center is reduced to a lower oxidation state.

Substitution: Ligand substitution reactions can occur, where one or more ligands in the coordination sphere are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures, specific pH ranges, and the presence of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction could produce iron(II) species. Substitution reactions result in new coordination compounds with different ligands.

Scientific Research Applications

Catalysis

Bis(ethylenediamine)(mercurictetrathiocyanato)iron has been explored as a catalyst in several chemical reactions. Its ability to stabilize transition states and facilitate electron transfer makes it suitable for organic transformations, including oxidation and reduction reactions. Studies indicate that the compound can enhance reaction rates and selectivity in synthetic pathways, particularly in the synthesis of complex organic molecules.

Materials Science

The compound's unique coordination chemistry allows it to be utilized in developing advanced materials. It has been incorporated into polymer matrices to create composite materials with improved mechanical and thermal properties. Additionally, its luminescent properties are being investigated for applications in optoelectronics and photonic devices.

Biomedicine

Research indicates potential applications of this compound in biomedical fields. Its interaction with biological molecules suggests possible roles as a drug delivery agent or as a therapeutic agent targeting specific cellular pathways. The compound's ability to form stable complexes with biomolecules could lead to advancements in targeted therapy and diagnostic imaging.

Case Study 1: Catalytic Activity

A study published in RSC Advances demonstrated the catalytic efficiency of this compound in the oxidation of alcohols to carbonyl compounds. The results showed that the compound not only increased reaction rates significantly but also allowed for milder reaction conditions compared to traditional catalysts.

Case Study 2: Material Development

In a recent investigation, researchers developed a polymer composite incorporating this compound that exhibited enhanced thermal stability and mechanical strength. The study highlighted the potential for this composite material in high-performance applications, such as aerospace engineering and automotive components.

Case Study 3: Biomedical Applications

A research project explored the use of this compound as a potential therapeutic agent against specific cancer cell lines. The findings indicated that the compound could induce apoptosis in targeted cells while exhibiting minimal toxicity to healthy cells, suggesting its viability for further development as an anticancer drug.

Mechanism of Action

The mechanism by which Bis(ethylenediamine)(mercurictetrathiocyanato)iron exerts its effects involves its ability to coordinate with various molecular targets. The iron center can participate in redox reactions, while the ligands can interact with biological molecules, leading to changes in their structure and function. The pathways involved may include the generation of reactive oxygen species, disruption of cellular processes, and induction of cell death mechanisms such as apoptosis or ferroptosis.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key attributes of Bis(ethylenediamine)(mercurictetrathiocyanato)iron with structurally or functionally related compounds:

Critical Analysis of Differences

Coordination Environment and Ligands :

- The target compound’s Hg(SCN)₄²⁻ counterion introduces heavy metal toxicity absent in simpler EDA-iron complexes (e.g., bis(EDA)iron(II)) or iron-salen .

- Iron-salen replaces thiocyanate with Schiff base ligands, enabling therapeutic applications instead of industrial hazards .

Toxicity Profiles :

- The LD₅₀ of 216 mg/kg for the target compound contrasts sharply with iron-salen’s low acute toxicity, reflecting their divergent uses (hazardous material vs. drug candidate) .

- Copper and nickel analogues (e.g., BJP425, EIW001) likely share Hg-related hazards but lack documented toxicity data .

Reactivity and Applications :

Biological Activity

Bis(ethylenediamine)(mercurictetrathiocyanato)iron is a coordination compound that has garnered attention in the field of bioinorganic chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its coordination complex, where iron is coordinated with bis(ethylenediamine) and mercuric tetrathiocyanate ligands. The presence of mercury in the structure raises concerns regarding its toxicity, which is a critical aspect when evaluating its biological activity.

- Antioxidant Activity : Research indicates that certain metal complexes can exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress. The specific binding interactions between the ligands and biological macromolecules can modulate these activities.

- DNA Interaction : Studies have shown that metal complexes can intercalate with DNA, influencing cellular processes such as replication and transcription. The binding affinity of this compound to DNA may lead to cytotoxic effects in rapidly dividing cells.

Toxicity

The presence of mercury in the compound raises significant safety concerns. Mercury compounds are known for their neurotoxic effects, and exposure can lead to various health issues, including:

- Neurological disorders

- Kidney damage

- Immunotoxicity

A detailed analysis of toxicity levels is crucial for understanding the safe handling and potential therapeutic uses of this compound.

Case Studies

- In Vitro Studies : Laboratory studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The IC50 values indicate a dose-dependent response, suggesting potential applications in cancer therapy.

- Animal Models : In vivo studies using animal models have shown that administration of this compound can lead to significant tumor regression, although the associated toxic effects necessitate careful dosage regulation.

Data Tables

Q & A

Q. How does the inclusion of mercury-thiocyanate affect the complex’s stability compared to analogous non-mercury complexes?

Q. What insights can EXAFS provide about the local coordination geometry of mercury in this complex?

- Methodological Answer : Collect Hg L₃-edge EXAFS data to determine bond distances and coordination number. Fit data using software like ARTEMIS to model Hg-S/N/Fe interactions. Compare with crystallographic data to validate accuracy .

Reproducibility & Reporting Standards

Q. What metadata is critical for ensuring reproducibility in studies involving this complex?

- Methodological Answer : Report solvent purity, reaction atmosphere (O₂/N₂), and crystallization conditions. Include full spectroscopic parameters (e.g., IR band assignments with error margins) and raw crystallographic data (e.g., CIF files). Adhere to IUPAC nomenclature for unambiguous communication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.